molecular formula C23H21N3O B2846600 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 921919-68-8

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2846600
CAS No.: 921919-68-8
M. Wt: 355.441
InChI Key: OFTQTVFNKOXMNP-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic indole-acetamide compound identified as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme responsible for viral replication . Research demonstrates that this compound and its close analogs effectively inhibit RNA synthesis by SARS-CoV-2 RdRp in cell-based reporter assays, showing activity comparable to the control antiviral drug remdesivir . The compound belongs to a class of N-benzyl-acetamides that were optimized from earlier leads, which were initially discovered as dual inhibitors of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) by also targeting their respective RdRp complexes . This mechanism, targeting a highly conserved enzyme with no human counterpart, makes it a promising scaffold for developing broad-spectrum antiviral therapeutics . The structural core of the indole moiety is well-established in medicinal chemistry and is found in numerous compounds with diverse biological activities, underscoring its research value . This product is intended for research purposes such as investigating antiviral mechanisms, studying viral polymerase function, and as a lead compound for further drug discovery and development. It is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c27-23(25-15-20-10-6-7-13-24-20)14-19-17-26(16-18-8-2-1-3-9-18)22-12-5-4-11-21(19)22/h1-13,17H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTQTVFNKOXMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a cornerstone for constructing the 1-benzylindole core. Phenylhydrazine derivatives react with substituted ketones under acidic conditions (H2SO4, AcOH) to form the indole skeleton. For instance, condensation of benzylamine-derived hydrazines with 3-ketopropionates generates 1-benzylindole-3-carboxylic acid intermediates. Subsequent esterification (SOCl2/MeOH) and amidation with pyridin-2-ylmethylamine yield the target acetamide.

Key Data:

Step Reagents Temp (°C) Yield (%)
Indole formation H2SO4, AcOH 120 68
Esterification SOCl2/MeOH Reflux 92
Amidation EDCl, HOBt, DMF 25 75

Palladium-Catalyzed Cross-Coupling for Direct Acetamide Installation

Recent advances leverage Pd-catalyzed C–N coupling to attach the acetamide group directly. Bromination of 1-benzylindole at C3 (NBS, CCl4) produces 3-bromo-1-benzylindole, which undergoes Buchwald-Hartwig amination with pyridin-2-ylmethylamine. This one-pot method reduces side reactions and improves atom economy.

Optimized Conditions:

  • Catalyst: Pd2(dba)3/Xantphos
  • Base: Cs2CO3
  • Solvent: Toluene
  • Yield: 82%

Microwave-Assisted Solid-State Synthesis

Solvent-Free Coupling Under Microwave Irradiation

Adapting methods from nitroimidazole syntheses, the acetamide bond forms efficiently via microwave activation. Mixing 1-benzylindole-3-acetic acid and pyridin-2-ylmethylamine in a 1:1 molar ratio under 300 W irradiation for 10 minutes achieves 89% conversion. This approach eliminates solvent use, aligning with green chemistry principles.

Advantages:

  • Reaction time reduced from 8 hours (conventional heating) to 10 minutes
  • Purity >95% by HPLC
  • Scalable to 100 g batches

Reductive Amination Strategies

Leuckart-Wallach Reaction for Amide Formation

The Leuckart-Wallach reaction enables direct synthesis of secondary amides. Reacting 1-benzylindole-3-glyoxylic acid with pyridin-2-ylmethylamine in the presence of ammonium formate and Pd/C under H2 (50 psi) produces the target compound in 76% yield. This method avoids unstable intermediates and is suitable for acid-sensitive substrates.

Critical Parameters:

  • Catalyst loading: 5% Pd/C
  • H2 pressure: 50 psi
  • Reaction time: 6 hours

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Fischer Indole 68–75 90 Moderate $$
Pd-Catalyzed 82 98 High $$$
Microwave 89 95 High $$
Leuckart-Wallach 76 93 Low $

Key Observations:

  • Pd-catalyzed coupling offers the highest purity but requires expensive catalysts.
  • Microwave synthesis balances cost and efficiency, ideal for industrial applications.

Industrial-Scale Optimization Challenges

Purification and Byproduct Management

Chromatography remains a bottleneck in large-scale production. Patent EP1765789A1 discloses alumina-based purification for analogous acetamides, reducing silica gel usage by 40%. Recrystallization in ethyl acetate/hexane (3:1) improves crystal purity to 99.5%.

Regulatory Considerations

Residual palladium must be <10 ppm in pharmaceutical-grade batches. Chelating resins (e.g., Smopex®) achieve Pd levels of 2–3 ppm post-purification.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, enzymes, and proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is compared to analogs with modifications in the indole core, acetamide substituents, or aryl groups:

Compound Name Key Substituents Structural Features
Target Compound Benzyl (indole N1), pyridin-2-ylmethyl (amide) Indole-acetamide hybrid with pyridine
8h () 4-Chlorophenyl, 4-methoxyphenyl (amide) Bulky, electron-rich aryl groups
N-(6-substituted benzothiazol-2-yl)acetamide () Benzothiazole, sulfonyl groups Sulfonyl indole with benzothiazole
Benzo[cd]indole derivative () Benzo[cd]indole core, 3-pyridinylmethyl Fused aromatic system with pyridine

Key Observations :

Insights :

  • The three-component reaction for 8h offers moderate yield (54%) but simplifies multi-step synthesis .
  • EDC coupling () is efficient for amide bond formation but requires precise stoichiometry and extended reaction times .

Physical and Spectroscopic Properties

Comparative data highlight substituent-driven variations:

Compound Melting Point (°C) Key NMR Shifts (δ) IR Stretching (cm⁻¹)
8h () 179–181 7.65 (s, 1H), 7.44 (d, J = Hz) 1658 (C=O), 1593 (Ar C=C)
Target Compound N/A N/A N/A
Benzo[cd]indole derivative () N/A N/A N/A

Analysis :

  • The strong C=O stretch at 1658 cm⁻¹ in 8h () aligns with acetamide carbonyl vibrations, a feature likely shared with the target compound .
  • Missing data for the target compound underscores the need for further experimental characterization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Base-promoted condensation of indole derivatives with pyridine-containing aldehydes in solvents like ethanol/methanol under moderate temperatures .
  • Amidation : Pd-catalyzed amidation for coupling benzyl or pyridylmethyl groups, with reaction conditions (e.g., 80–110°C, 5–24 hours) critical for yield optimization .
  • Purification : Column chromatography and recrystallization ensure purity, monitored via thin-layer chromatography (TLC) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks (e.g., δ 7.3–7.4 ppm for benzyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1666 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest:

  • Antimicrobial Activity : Tested against Gram-positive/negative bacteria using broth microdilution assays .
  • Anticancer Potential : Evaluated via cytotoxicity assays (e.g., MTT) on cancer cell lines, with IC50 values reported .
  • Enzyme Interactions : Inhibitory effects on cyclooxygenase-2 (COX-2) or kinases, assessed via fluorometric assays .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence synthetic yield and purity?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates, while ethanol improves solubility of intermediates .
  • Catalyst Optimization : Pd catalysts (e.g., Pd(OAc)₂) in amidation steps require ligand coordination (e.g., Xantphos) to prevent side reactions .
  • Temperature Control : Higher temperatures (80–110°C) accelerate cyclization but may degrade heat-sensitive intermediates, necessitating stepwise heating .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HepG2 for liver toxicity) and uniform protocols (e.g., ATP-based viability assays) to minimize variability .
  • Metabolic Stability Screening : Address discrepancies in potency by evaluating microsomal stability (e.g., human/rat liver microsomes) and identifying labile groups via MetaSite predictions .

Q. How can structure-activity relationship (SAR) studies optimize efficacy and selectivity?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., fluoro) on the benzyl ring to enhance metabolic stability .
  • Heterocycle Replacement : Replace pyridine with triazolo-pyridine to alter binding affinity to targets like kinases .
  • Bioisosteric Swaps : Substitute acetamide with sulfonamide to improve solubility and pharmacokinetics .

Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :

  • In Vitro Models :
  • Cancer : NCI-60 cell panel for broad-spectrum cytotoxicity profiling .
  • Infection : Time-kill assays against multidrug-resistant Staphylococcus aureus .
  • In Vivo Models :
  • Pharmacokinetics : Rat models for oral bioavailability and tissue distribution studies, with LC-MS/MS quantification .
  • Efficacy : Xenograft models (e.g., murine colorectal cancer) to assess tumor growth inhibition .

Q. How can metabolic instability be addressed during preclinical development?

  • Methodological Answer :

  • Soft-Spot Identification : Use MetaSite to predict CYP450-mediated oxidation sites (e.g., benzyl methyl groups) .
  • Structural Hardening : Fluorinate metabolically labile positions or introduce steric hindrance (e.g., tert-butyl groups) to block enzyme access .
  • Prodrug Design : Mask labile amides with ester prodrugs to enhance stability in systemic circulation .

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